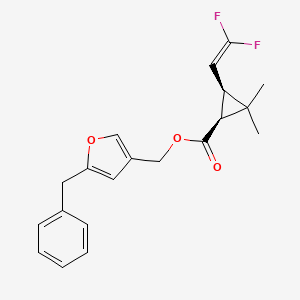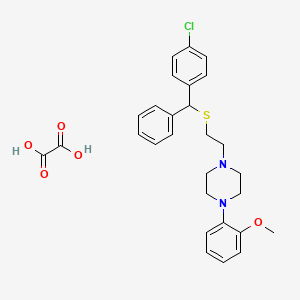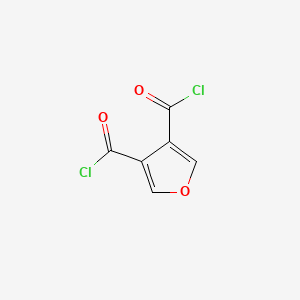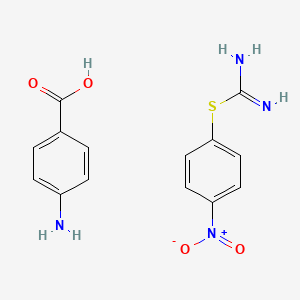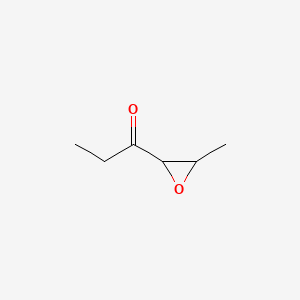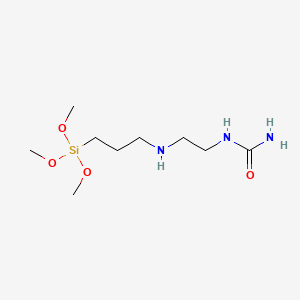
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- is a chemical compound with the molecular formula C9H23N3O4Si. This compound is characterized by the presence of silicon, oxygen, and nitrogen atoms within its structure, making it a unique organosilicon compound. It has various applications in scientific research and industry due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- typically involves the reaction of appropriate silicon-containing precursors with nitrogen and oxygen-containing reagents. One common method involves the use of silanes and amines under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the compound with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized silicon-containing compounds, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Wirkmechanismus
The mechanism of action of 2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,10-Bis(hydroxymethyl)-3,3-dimethoxy-2-oxa-7,10-diaza-3-silaundecan-11-ol: A similar compound with hydroxymethyl groups instead of amide groups.
2,5-Bis(hydroxymethyl)-9,9-dimethoxy-10-oxa-2,5-diaza-9-silaundecan-1-ol: Another related compound with different substitution patterns.
Uniqueness
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- is unique due to its specific combination of silicon, oxygen, and nitrogen atoms, as well as its distinct functional groups.
Eigenschaften
CAS-Nummer |
23779-33-1 |
|---|---|
Molekularformel |
C9H23N3O4Si |
Molekulargewicht |
265.38 g/mol |
IUPAC-Name |
2-(3-trimethoxysilylpropylamino)ethylurea |
InChI |
InChI=1S/C9H23N3O4Si/c1-14-17(15-2,16-3)8-4-5-11-6-7-12-9(10)13/h11H,4-8H2,1-3H3,(H3,10,12,13) |
InChI-Schlüssel |
QJPPPLJETZSLMG-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCNCCNC(=O)N)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
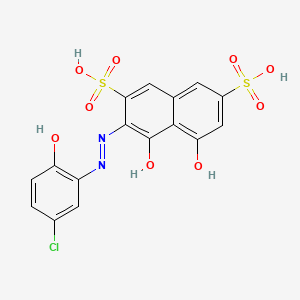
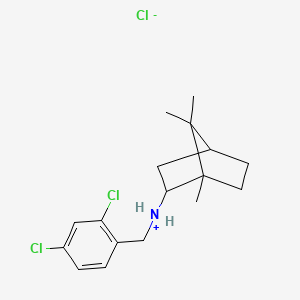
![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)
![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)

